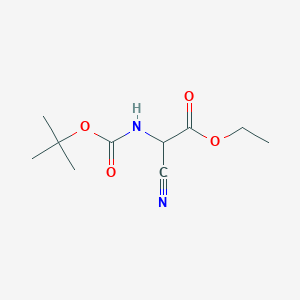
N-Bocamino-cyano-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Bocamino-cyano-acetic acid ethyl ester is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a cyano group attached to the same carbon atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
Ethyl cyanoacetate+BOC-Cl→Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to improved yields and reduced reaction times. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
N-Bocamino-cyano-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Deprotection: The tert-butoxycarbonyl (BOC) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common nucleophiles include amines and alcohols.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used reagents.
Major Products
Hydrolysis: Ethyl 2-amino-2-cyanoacetate.
Substitution: Various substituted cyanoacetates depending on the nucleophile used.
Deprotection: 2-amino-2-cyanoacetate.
科学研究应用
N-Bocamino-cyano-acetic acid ethyl ester is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide mimetics and other biologically active compounds.
Medicine: Serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate is primarily related to its role as a synthetic intermediate. The compound’s reactivity is influenced by the presence of the cyano, ester, and BOC-protected amino groups. These functional groups allow it to participate in a variety of chemical reactions, facilitating the formation of more complex molecules. The BOC group, in particular, serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis.
相似化合物的比较
N-Bocamino-cyano-acetic acid ethyl ester can be compared to other cyanoacetates and BOC-protected amino acids. Some similar compounds include:
Ethyl cyanoacetate: Lacks the BOC-protected amino group, making it less versatile in certain synthetic applications.
BOC-protected amino acids: Such as BOC-glycine, which are used in peptide synthesis but do not contain the cyano group.
The uniqueness of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUZWYMGERWKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
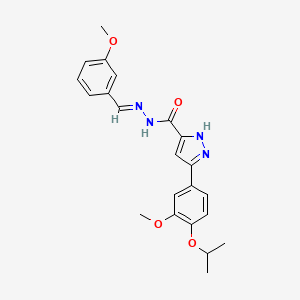
![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)
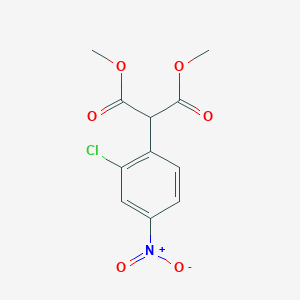
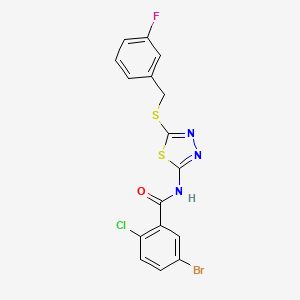
![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)
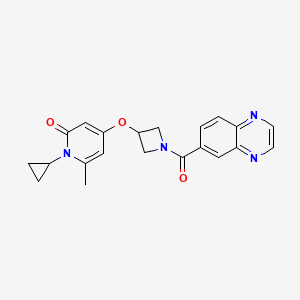
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2741893.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)
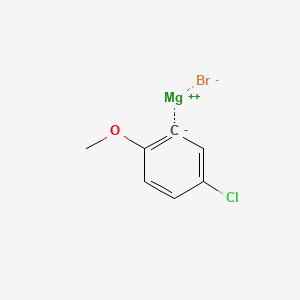
![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)
![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2741904.png)
